molecular formula C16H36Ge B085935 Tetrabutylgermane CAS No. 1067-42-1

Tetrabutylgermane

Cat. No. B085935
CAS RN: 1067-42-1
M. Wt: 301.1 g/mol
InChI Key: HDVLQIDIYKIVRE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of germanium compounds, including tetrabutylgermane analogs, often involves reactions of germanium halides or germanium-nitrogen compounds with alkyne groups. A method described involves the use of amino- or halogermanes reacting with alk-1-ynes in the presence of zinc dihalide to effectively produce tetraalkynylgermanes (Andreev et al., 2006). This method underscores the reactive versatility of germanium intermediates when combined with alkynes under suitable catalytic conditions.

Molecular Structure Analysis

The structure of germanium compounds varies significantly with substituents, which can influence the symmetry and bond lengths within the molecule. A study on tetra-o-tolylgermanium, closely related to tetrabutylgermane, showed that steric hindrance could lead to deviations from expected symmetrical structures, affecting the Ge-C bond lengths (Belsky et al., 1984). This finding is crucial for understanding the structural dynamics of tetrabutylgermane and similar compounds.

Chemical Reactions and Properties

Tetrabutylgermane participates in a variety of chemical reactions, owing to the reactivity of the germanium center. The synthesis of mixed-functionalized tetraacylgermanes showcases the compound's role as a precursor for producing materials with enhanced solubility and photoactivity, suitable for applications like photoinitiation (Püschmann et al., 2020). Such studies demonstrate the chemical versatility and potential utility of tetrabutylgermane derivatives in advanced material sciences.

Physical Properties Analysis

The physical state and properties of germanium compounds significantly influence their applicability in different domains. Research on 2-methylbutane-1,2,3,4-tetraol, as an analog for understanding the physical behavior of similar compounds, highlights the importance of glass transition temperatures and the phase behavior of aerosol particles, which are critical for atmospheric chemistry applications (Lessmeier et al., 2018). These insights into the physical properties provide a foundational understanding for exploring tetrabutylgermane's behavior under various environmental conditions.

Chemical Properties Analysis

The chemical properties of tetrabutylgermane, particularly its reactivity and interaction with other substances, are pivotal for its application in synthesis and manufacturing. The generation of germyl radicals from tetraacylgermanes under visible light, for instance, illustrates the potential of tetrabutylgermane derivatives in initiating radical polymerization processes, highlighting their low toxicity and utility in sustainable chemical processes (Radebner et al., 2017).

Scientific Research Applications

  • Synthesis of Germanium Nanocrystals : Tetrabutylgermane is used as a precursor in the synthesis of germanium nanoparticles. By thermal decomposition of tetrabutylgermane in high-boiling-point organic solvents, nanoparticles ranging from 1 to 15 nm can be produced. This process is significant for the formation of nanocrystals and nanowires, which have potential applications in various fields, including electronics and materials science (Zaitseva et al., 2006).

  • Chemical Exchange Reactions : Tetrabutylgermane is involved in chemical exchange reactions with other compounds. For example, it can exchange butyl groups with chlorine atoms when heated with tin tetrachloride. This reaction can be utilized in the preparation of butyltrichlorogermane, demonstrating its role in synthetic chemistry and the formation of other germanium-containing compounds (Luijten & Rijkens, 2010).

Safety And Hazards

Tetrabutylgermane may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapours, or spray . Contact with skin and eyes should be avoided, and personal protective equipment should be used .

properties

IUPAC Name

tetrabutylgermane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36Ge/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h5-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDVLQIDIYKIVRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Ge](CCCC)(CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36Ge
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2061438
Record name Germane, tetrabutyl-
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Molecular Weight

301.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Tetrabutylgermane

CAS RN

1067-42-1
Record name Tetrabutylgermane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetra-n-butylgermane
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Record name Tetrabutylgermane
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Record name Germane, tetrabutyl-
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Record name Germane, tetrabutyl-
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Record name Tetrabutylgermanium
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Record name TETRA-N-BUTYLGERMANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
43
Citations
F Rijkens, GJM Van Der Kerk - Recueil des Travaux Chimiques …, 1964 - Wiley Online Library
… reaction between tetrabutylgermane and germanium tetrachloride in the presence of aluminium trichloride; Tributylchlorogermane and dibutyldichlorogermane were obtained in good …
Number of citations: 26 onlinelibrary.wiley.com
Y Nakadaira, M Kawasaki, DY Zhou… - Main Group Metal …, 1994 - degruyter.com
… Irradiation of tetrabutylgermane (0.01 M) and la (0.01 M) in the presence of biphenyl (0.1 M) in … Oxidation peak potentials of tetrabutylstannane, tetrabutylgermane, and tetrabutylsilane …
Number of citations: 11 www.degruyter.com
N Zaitseva, ZR Dai, CD Grant, J Harper… - Chemistry of …, 2007 - ACS Publications
Ge nanoparticles with sizes from 1 to 15 nm were synthesized by thermal decomposition of the germane precursors trichlorogermane, tetraethylgermane, and tetrabutylgermane. …
Number of citations: 76 pubs.acs.org
JGA Luijten, F Rijkens - … des Travaux Chimiques des Pays‐Bas, 1964 - Wiley Online Library
One butyl group is exchanged for chlorine when tetrabutyltin and germanium tetrachloride or tin tetrachloride and tetrabutylgermane, respectively, are heated at 200 without a catalyst. …
Number of citations: 23 onlinelibrary.wiley.com
F Rijkens, EJ Bulten, W Drenth… - Recueil des Travaux …, 1966 - Wiley Online Library
… Returning more specifically to the results reported in the present paper it is striking that tetrabutylgermane does not react at 200” with germanium tetrachloride in the absence of a …
Number of citations: 12 onlinelibrary.wiley.com
DD Vaughn II, RE Schaak - Chemical Society Reviews, 2013 - pubs.rsc.org
Germanium nanoparticles have excited scientists and engineers because of their size-dependent optical properties and their potential applications in optoelectronics, biological …
Number of citations: 195 pubs.rsc.org
RA Holroyd, E Norton - International Journal of Radiation Applications and …, 1992 - Elsevier
… The hexamethyldigermane (96%) and tetrabutylgermane (99.9%) were from Gelest and used as received. For the determination of product yields, samples containing 2.5 g of purified …
Number of citations: 7 www.sciencedirect.com
NR Classen - 2002 - search.proquest.com
… Arrhenius plot of the thermal decomposition of tetrabutylgermane (17), over a germanium … Method 2: A flask fitted with reflux condenser was charged with tetrabutylgermane (7.4 g, 24.4 …
Number of citations: 5 search.proquest.com
RA Holroyd, S Geer, F Ptohos - Physical Review B, 1991 - APS
… have comparable yields; the same is true for tetrabutylgermane … (TBSn), and tetrabutylgermane … Free-ion yields shown asa function of applied electric field for tetrabutylgermane …
Number of citations: 29 journals.aps.org
G Cerveau, C Chuit, RJP Corriu, C Reye - Organometallics, 1991 - ACS Publications
… After cooling, 100 mL ofether was added and tetrabutylgermane was isolated as before. Distillation gave 2.8 g (87%), bp 84-85 C (400 Pa) [lit.10 bp 160-161 C (22.7 hPa)]. …
Number of citations: 40 pubs.acs.org

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